molecular formula C6H9ClN2O2 B6207358 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride CAS No. 2703780-59-8

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride

Cat. No.: B6207358
CAS No.: 2703780-59-8
M. Wt: 176.6
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Description

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

CAS No.

2703780-59-8

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) to form the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act on histamine receptors, influencing various physiological processes such as inflammation and immune response . The compound’s imidazole ring allows it to participate in hydrogen bonding and other interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride
  • 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride
  • 1H-Imidazole-4-acetic acid, 1-methyl-, hydrochloride

Uniqueness

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

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